Cas no 771573-20-7 ((2,6-difluoro-4-methoxyphenyl)methanamine)

(2,6-Difluoro-4-methoxyphenyl)methanamine is a fluorinated aromatic amine derivative characterized by its methoxy and difluoro substitution pattern. This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, where its electron-rich aromatic core and amine functionality enable selective derivatization. The fluorine substituents enhance metabolic stability and influence binding interactions in bioactive molecules, while the methoxy group contributes to solubility and steric modulation. Its well-defined structure and high purity make it suitable for applications in medicinal chemistry, particularly in the development of receptor-targeted compounds. The compound’s stability under standard conditions ensures reliable handling and storage.
(2,6-difluoro-4-methoxyphenyl)methanamine structure
771573-20-7 structure
Product Name:(2,6-difluoro-4-methoxyphenyl)methanamine
CAS No:771573-20-7
MF:C8H9F2NO
MW:173.159969091415
MDL:MFCD04115924
CID:68798
PubChem ID:3866087
Update Time:2025-11-02

(2,6-difluoro-4-methoxyphenyl)methanamine Chemical and Physical Properties

Names and Identifiers

    • 2,6-Difluoro-4-methoxybenzylamine
    • (2,6-difluoro-4-methoxyphenyl)methanamine
    • JRD-1445
    • A838982
    • 771573-20-7
    • MFCD04115924
    • AKOS012536500
    • JS-4278
    • D97795
    • 1-(2,6-DIFLUORO-4-METHOXYPHENYL)METHANAMINE
    • DTXSID90397597
    • (2,6-difluoro-4-methoxy-phenyl)methanamine
    • FT-0645271
    • ALINWWVXTNYKIM-UHFFFAOYSA-N
    • 2,6-Difluoro-4-methoxybenzylamine, AldrichCPR
    • AC-26273
    • SCHEMBL855100
    • CS-0314559
    • EN300-197368
    • DB-010648
    • MDL: MFCD04115924
    • Inchi: 1S/C8H9F2NO/c1-12-5-2-7(9)6(4-11)8(10)3-5/h2-3H,4,11H2,1H3
    • InChI Key: ALINWWVXTNYKIM-UHFFFAOYSA-N
    • SMILES: FC1C=C(C=C(C=1CN)F)OC

Computed Properties

  • Exact Mass: 173.06500
  • Monoisotopic Mass: 173.065
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 133
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1
  • Topological Polar Surface Area: 35.2A^2

Experimental Properties

  • Color/Form: colorless liquid
  • Density: 1.22
  • Melting Point: No data available
  • Boiling Point: 198.7±35.0 °C at 760 mmHg
  • Flash Point: 74.0±25.9 °C
  • Refractive Index: 1.5055
  • PSA: 35.25000
  • LogP: 2.13240
  • Solubility: Unable or difficult to mix
  • Sensitiveness: Air Sensitive

(2,6-difluoro-4-methoxyphenyl)methanamine Customs Data

  • HS CODE:2922299090
  • Customs Data:

    China Customs Code:

    2922299090

    Overview:

    2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Summary:

    2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

(2,6-difluoro-4-methoxyphenyl)methanamine Pricemore >>

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Additional information on (2,6-difluoro-4-methoxyphenyl)methanamine

Comprehensive Guide to (2,6-Difluoro-4-methoxyphenyl)methanamine (CAS No. 771573-20-7): Properties, Applications, and Market Insights

(2,6-Difluoro-4-methoxyphenyl)methanamine, with the CAS number 771573-20-7, is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This fluorinated aromatic amine is characterized by its unique structural features, including a methoxy group and two fluorine atoms positioned at the 2 and 6 locations on the benzene ring. These functional groups contribute to its distinct chemical reactivity and potential applications.

The growing interest in fluorinated compounds like (2,6-difluoro-4-methoxyphenyl)methanamine stems from their enhanced stability, bioavailability, and membrane permeability compared to their non-fluorinated counterparts. Researchers are particularly interested in how the electronic effects of fluorine influence the compound's interactions with biological targets. Recent studies suggest potential applications in developing novel therapeutic agents, especially in areas such as central nervous system disorders and metabolic diseases.

From a synthetic chemistry perspective, 771573-20-7 serves as a valuable building block for more complex molecular architectures. The presence of both electron-donating (methoxy) and electron-withdrawing (fluoro) groups creates interesting electronic properties that can be exploited in drug design. Pharmaceutical chemists are investigating its use in creating selective enzyme inhibitors and receptor modulators, particularly for targets where subtle electronic tuning of ligands is crucial.

The compound's physicochemical properties make it suitable for various formulation approaches. With moderate lipophilicity (predicted logP ~2.1) and good stability under physiological conditions, (2,6-difluoro-4-methoxyphenyl)methanamine demonstrates favorable characteristics for medicinal chemistry applications. Its molecular weight of 173.16 g/mol falls within the desirable range for drug-like molecules, adhering to Lipinski's rule of five parameters.

In the agrochemical sector, researchers are exploring derivatives of 771573-20-7 as potential crop protection agents. The fluorine atoms may enhance the compounds' ability to penetrate plant cuticles, while the methoxy group could contribute to selective action against specific pests or pathogens. Several patents have emerged in recent years covering fluoro-containing phenylmethanamine derivatives with pesticidal activity.

The synthesis of (2,6-difluoro-4-methoxyphenyl)methanamine typically involves multi-step procedures starting from commercially available difluoromethoxybenzene precursors. Key steps often include nitration, reduction, and functional group interconversion to install the amine moiety. Process chemists are continually optimizing these routes to improve yields and reduce environmental impact, aligning with the principles of green chemistry.

Analytical characterization of CAS 771573-20-7 employs standard techniques including NMR spectroscopy (particularly 19F NMR for fluorine detection), mass spectrometry, and HPLC purity analysis. The compound typically appears as a white to off-white crystalline solid with good stability when stored under appropriate conditions (recommended storage at 2-8°C under inert atmosphere).

Market demand for fluorinated aromatic amines like (2,6-difluoro-4-methoxyphenyl)methanamine has been steadily increasing, driven by pharmaceutical industry needs. Custom synthesis providers and fine chemical suppliers have reported growing inquiries about this compound and its derivatives. The global market for fluoro-pharmaceutical intermediates is projected to expand significantly in the coming decade, with 771573-20-7 positioned as a potentially important member of this class.

Recent scientific literature highlights innovative applications of difluoromethoxyphenyl derivatives in materials science. Some researchers are investigating their use in organic electronic materials, where the combination of fluorine and methoxy substituents can tune electronic properties for specific device applications. This expands the potential utility of (2,6-difluoro-4-methoxyphenyl)methanamine beyond traditional medicinal chemistry applications.

Quality control standards for 771573-20-7 typically require ≥95% purity by HPLC, with strict limits on residual solvents and heavy metals. Analytical methods development for this compound presents unique challenges due to the presence of multiple fluorine atoms, requiring specialized columns and detection methods for accurate quantification of impurities.

From a regulatory perspective, (2,6-difluoro-4-methoxyphenyl)methanamine is not currently listed on major controlled substance inventories. However, researchers and manufacturers should stay informed about evolving chemical regulations, particularly concerning fluorinated organic compounds. Proper handling procedures should always be followed, including use of appropriate personal protective equipment when working with this material in laboratory settings.

The intellectual property landscape surrounding difluoromethoxyphenylamine derivatives is becoming increasingly active. Several patent applications have been filed in recent years covering novel synthetic methods, specific purified forms, and various derivatives of 771573-20-7. Companies active in this space are strategically building patent portfolios to protect their innovations in this growing chemical space.

Future research directions for (2,6-difluoro-4-methoxyphenyl)methanamine may include exploration of its chiral derivatives (as the compound itself is achiral), development of more sustainable synthetic routes, and investigation of its potential in emerging therapeutic areas. The compound's versatility as a chemical building block ensures it will remain relevant in multiple fields of chemical research and development.

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